
2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate
Overview
Description
2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate, also known as MOBA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MOBA is a benzothiazole derivative that has been synthesized through a multistep process.
Mechanism of Action
The mechanism of action of 2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate is not fully understood, but it is believed to be related to its ability to inhibit enzymes involved in various biological processes. 2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been shown to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. 2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate can induce apoptosis, or programmed cell death, in cancer cells. 2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is important for the growth and spread of cancer cells. In vivo studies have shown that 2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate can reduce tumor growth and metastasis in animal models. 2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has several advantages for lab experiments, including its high purity and stability. 2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate is also relatively easy to synthesize and can be obtained in large quantities. However, 2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has some limitations for lab experiments, including its limited solubility in water and some organic solvents. 2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate also has limited stability in acidic and basic conditions.
Future Directions
There are several future directions for 2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate research, including the development of new synthetic methods to improve yield and purity. 2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate could also be used as a building block for the synthesis of novel compounds with potential applications in medicine, agriculture, and material science. Further studies are needed to fully understand the mechanism of action of 2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate and its potential applications in various fields.
Scientific Research Applications
2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been shown to have anticancer properties by inhibiting the growth of cancer cells. 2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. In agriculture, 2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been shown to have insecticidal properties against pests such as aphids and thrips. In material science, 2-methoxyphenyl (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has been used as a building block for the synthesis of novel polymers.
properties
IUPAC Name |
(2-methoxyphenyl) 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4S/c1-21-11-6-2-3-7-12(11)22-14(19)9-18-15-10(17)5-4-8-13(15)23-16(18)20/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWCYEXGAJBZHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(=O)CN2C3=C(C=CC=C3Cl)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-oxo-benzothiazol-3-YL)-acetic acid 2-methoxy-phenyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one](/img/structure/B3844158.png)
![2-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)-6-nitrophenol](/img/structure/B3844165.png)
![ethyl 1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B3844171.png)
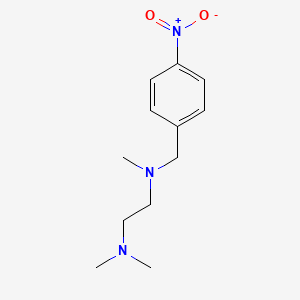
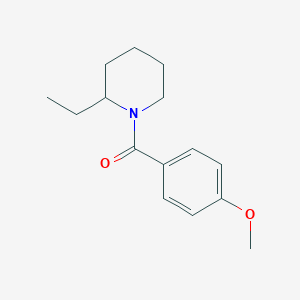
![N,N-dimethyl-N'-[2-(3-pyridinyl)-4-quinolinyl]-1,2-ethanediamine](/img/structure/B3844210.png)

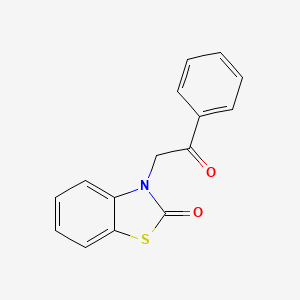
![1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one](/img/structure/B3844239.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3-chloro-1-adamantanecarboxamide](/img/structure/B3844241.png)
![2-(diallylamino)-4H-[1]benzothieno[2,3-e][1,3]thiazin-4-one](/img/structure/B3844247.png)
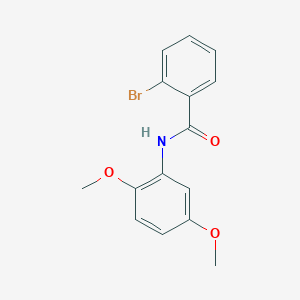
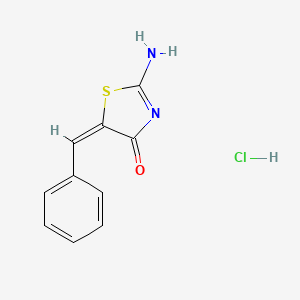
![2-{2-[4-(2-bromobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3844262.png)